Melamine-d6: A Technical Guide for Researchers
Melamine-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of Melamine-d6. This deuterated analog of melamine serves as a critical internal standard in various analytical methodologies, particularly in mass spectrometry-based quantification.
Chemical Properties and Structure
Melamine-d6, with the IUPAC name 2-N,2-N,4-N,4-N,6-N,6-N-hexadeuterio-1,3,5-triazine-2,4,6-triamine, is a stable isotope-labeled form of melamine.[1] The substitution of hydrogen atoms with deuterium on the amino groups results in a mass shift of +6, which is instrumental in its role as an internal standard.[2]
Structural Information
The chemical structure of Melamine-d6 is identical to that of melamine, with the exception of the isotopic labeling of the amine hydrogens.
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SMILES: [2H]N([2H])C1=NC(=NC(=N1)N([2H])[2H])N([2H])[2H][1]
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InChI: InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/i/hD6[1]
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InChIKey: JDSHMPZPIAZGSV-YIKVAAQNSA-N[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of Melamine-d6. Where experimental data for the deuterated compound is not available, values for the non-labeled melamine are provided as a close approximation, given that isotopic substitution has a minimal effect on most macroscopic properties.
| Property | Value | Source(s) |
| Molecular Formula | C₃D₆N₆ | [3] |
| Molecular Weight | 132.16 g/mol | [3] |
| Melting Point | >300 °C | [2][4] |
| Boiling Point | Sublimes | [5] |
| Solubility | Soluble in DMSO | [4] |
| Density (of Melamine) | 1.573 g/cm³ at 16 °C | [3] |
| Vapor Pressure (of Melamine) | 50 mmHg at 315 °C | [3] |
| pKa (of Melamine) | 5.0 | [3] |
| XLogP3 | -1.4 | [1] |
Experimental Data (Predicted and from Melamine)
Mass Spectrometry
In mass spectrometry, Melamine-d6 is expected to show a molecular ion peak at m/z 133 ([M+H]⁺), which is 6 units higher than that of unlabeled melamine (m/z 127).[5] This distinct mass difference is the basis of its use in isotope dilution mass spectrometry.
NMR Spectroscopy
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¹H NMR: In a ¹H NMR spectrum, the deuterium atoms of Melamine-d6 are not observed. Therefore, the spectrum would be expected to show no signals, except for any residual non-deuterated compound or solvent impurities.
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¹³C NMR: The ¹³C NMR spectrum of Melamine-d6 is expected to be very similar to that of melamine. The carbon atoms of the triazine ring would appear as a single peak. For melamine in DMSO-d6, this peak is observed at approximately 167.3 ppm.[3]
Infrared (IR) Spectroscopy
The IR spectrum of Melamine-d6 would show characteristic differences compared to melamine, particularly in the regions of N-H vibrations. The N-D stretching and bending frequencies will be observed at lower wavenumbers than the corresponding N-H vibrations due to the heavier mass of deuterium. For melamine, characteristic N-H stretching bands are observed in the 3100–3500 cm⁻¹ region, while N-H bending modes are found around 1650 cm⁻¹.[1]
Experimental Protocols
Melamine-d6 is primarily used as an internal standard for the quantification of melamine in various matrices, such as food products and biological samples. The following are generalized experimental protocols based on common methodologies.
Synthesis and Purification of Melamine-d6
A reported method for the synthesis of Melamine-d6 involves a one-step reaction of cyanuric chloride with deuterated ammonia (ND₃), which can be generated in situ from a deuterated ammonium salt like ND₄OD. The reaction is typically carried out in an appropriate solvent.
Synthesis Protocol:
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Preparation of Deuterated Ammonia: Deuterated ammonium hydroxide (ND₄OD) is used as the source of deuterated ammonia.
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Reaction: Cyanuric chloride is reacted with ND₄OD. This reaction proceeds in a stepwise manner, replacing the chlorine atoms with -ND₂ groups.
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Purification: The resulting Melamine-d6 can be purified by recrystallization from a suitable solvent to remove any unreacted starting materials or byproducts.
Quantification of Melamine in Milk Products by LC-MS/MS using Melamine-d6 Internal Standard
This protocol describes the extraction and analysis of melamine from a milk matrix.
Materials:
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Melamine-d6 internal standard solution (e.g., 1 µg/mL in a suitable solvent)
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Acetonitrile (ACN)
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Formic acid
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Water, LC-MS grade
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Solid Phase Extraction (SPE) cartridges (e.g., C18)
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LC-MS/MS system
Sample Preparation:
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Spiking: To 1 mL of milk sample, add a known amount of the Melamine-d6 internal standard solution.
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Protein Precipitation: Add 3 mL of acetonitrile to the sample, vortex vigorously for 1 minute to precipitate proteins.
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Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
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SPE Cleanup: Load the supernatant onto a pre-conditioned SPE cartridge.
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Washing: Wash the cartridge with a low-organic solvent mixture to remove interferences.
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Elution: Elute the melamine and Melamine-d6 with a high-organic solvent mixture.
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Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
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Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of the polar melamine molecule.
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Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate.
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Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
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MRM Transition for Melamine: m/z 127 → 85
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MRM Transition for Melamine-d6: m/z 133 → 90
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Quantification:
The concentration of melamine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (Melamine/Melamine-d6) against a calibration curve prepared with known concentrations of melamine and a constant concentration of Melamine-d6.
Visualizations
Structure of Melamine-d6
Caption: 2D representation of the Melamine-d6 molecule.
Analytical Workflow for Melamine Quantification
The following diagram illustrates the typical workflow for the quantification of melamine in a sample using Melamine-d6 as an internal standard.
Caption: General workflow for melamine analysis using an internal standard.
